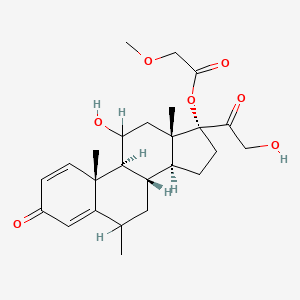

6-Methylprednisolone 17-meoac

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

86282-02-2 |

|---|---|

Formule moléculaire |

C25H34O7 |

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

[(8S,9S,10R,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methoxyacetate |

InChI |

InChI=1S/C25H34O7/c1-14-9-16-17-6-8-25(20(29)12-26,32-21(30)13-31-4)24(17,3)11-19(28)22(16)23(2)7-5-15(27)10-18(14)23/h5,7,10,14,16-17,19,22,26,28H,6,8-9,11-13H2,1-4H3/t14?,16-,17-,19?,22+,23-,24-,25-/m0/s1 |

Clé InChI |

NEXOUHLTYXKETG-CQYWERSISA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

SMILES isomérique |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

Synonymes |

11,17,21-trihydroxy-6 methyl-1,4-pregnadiene-3,20-dione 17-methoxyacetate 6-methylprednisolone 17-MeOAc 6-methylprednisolone 17-methoxyacetate |

Origine du produit |

United States |

Elucidation of Synthetic Pathways and Derivatization Strategies for 6 Methylprednisolone 17 Meoac

Multi-Step Organic Synthesis of 6-Methylprednisolone (B1263380) Ester Derivatives

The synthesis of 6-methylprednisolone 17-esters is not a single-step reaction but a carefully orchestrated sequence of transformations. The primary precursor, 6α-methylprednisolone, possesses multiple hydroxyl groups at positions C-11, C-17, and C-21, each with different reactivity. wikipedia.orgnih.gov The direct esterification of the C-17 hydroxyl group is challenging due to steric hindrance and the higher reactivity of the C-21 primary hydroxyl group. Therefore, a multi-step approach is essential to achieve the desired regioselectivity.

Achieving regioselective esterification at the C-17 position is the cornerstone of synthesizing compounds like 6-Methylprednisolone 17-meoac. A prominent and effective technique involves the formation of a cyclic orthoester intermediate. nih.govgoogle.com This method leverages the proximity of the C-17 and C-21 hydroxyl groups.

The process typically involves reacting 6α-methylprednisolone with a trialkyl orthoester, such as triethyl orthoacetate or, for the target molecule, a hypothetical trialkyl orthomethoxyacetate, in an anhydrous solvent like dichloromethane (B109758). google.com An acid catalyst facilitates the formation of a cyclic orthoester across the C-17 and C-21 positions. Subsequent controlled hydrolysis of this cyclic intermediate selectively cleaves the bond at the less-hindered C-21 position, yielding the desired 17α-ester while regenerating the C-21 hydroxyl group. nih.gov This strategy elegantly circumvents the direct and non-selective acylation of the steroid's hydroxyl groups.

Another strategy involves protecting the more reactive hydroxyl groups. For instance, the C-21 hydroxyl can be selectively acylated (e.g., as an acetate), followed by esterification at C-17, and subsequent deprotection of the C-21 group. However, the orthoester route is often more direct for generating 17-monoesters. nih.gov

The choice of catalysts and reagents is critical for driving the esterification reactions efficiently and cleanly. For the orthoester-based regioselective strategy, acid catalysts are paramount. google.com In the broader context of steroid esterification, several catalytic systems have been developed.

A classic approach is the Steglich esterification, which uses a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). google.comresearchgate.net This method is effective but can lead to purification challenges due to the dicyclohexylurea byproduct. An improved method for steroid ester synthesis utilizes carbodiimides and catalytic amounts of 4-(tertiary amino)-pyridines combined with strong acid catalysts, which can produce pure compounds in high yields. google.com

Lewis acid catalysts have also proven effective. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as a versatile and mild catalyst for the esterification of steroid alcohols with fatty acids. researchgate.netorganic-chemistry.org Other metal salts, such as those of hafnium(IV) and zirconium(IV), can catalyze the direct condensation of equimolar amounts of carboxylic acids and alcohols. researchgate.net

| Catalytic System | Reagents | Key Application/Advantage | Reference |

|---|---|---|---|

| Acid Catalysis (Orthoester Route) | p-Toluenesulfonic acid (p-TsOH) | Formation of cyclic orthoester intermediate for C-17 regioselectivity. | google.com |

| Carbodiimide Coupling | DCC, 4-(tertiary amino)-pyridine, Acid Catalyst | Improved yields and purity for direct esterification. | google.com |

| Lewis Acid Catalysis | FeCl₃·6H₂O | Versatile and mild catalyst for esterification of steroid alcohols. | researchgate.netorganic-chemistry.org |

| Lewis Acid Catalysis | Hafnium(IV) or Zirconium(IV) salts | Catalyzes direct condensation of equimolar reactants. | researchgate.net |

Modern synthetic chemistry offers advanced tools for achieving high levels of selectivity. While the regioselectivity of the C-17 esterification is a primary concern, the stereochemistry of the steroid core, particularly the 6α-methyl group, is established during the synthesis of the precursor itself. nih.gov

Enzymatic catalysis, using enzymes like lipases, offers exceptional chemo-, regio-, and stereoselectivity under mild conditions. taltech.ee Lipases can selectively acylate specific hydroxyl groups on a steroid nucleus, often with a high degree of predictability, making them attractive for green chemistry approaches. taltech.eeoup.com For instance, lipase-catalyzed acylation has been used to prepare biologically active esters of other steroids like dehydroepiandrosterone. taltech.ee

Transition metal-catalyzed reactions, including those involving hydrogen atom transfer (HAT), have emerged as powerful methods for functionalizing steroids with high selectivity. nih.gov While often applied for C-H functionalization, these principles can be adapted to control complex molecular architectures. Organocatalysis also provides novel pathways for constructing steroid intermediates with precise stereocontrol, as demonstrated in the synthesis of estradiol (B170435) precursors using proline-derived catalysts. nih.gov These advanced catalytic methods represent the frontier of steroid synthesis, enabling the creation of complex derivatives that are difficult to access through traditional means. nih.gov

Catalytic Systems and Reagents for Ester Formation

Precursor Compounds and Intermediate Derivatization in the Synthesis of 17-Esters

The synthesis of this compound begins with the precursor 6α-methylprednisolone. nih.gov This synthetic glucocorticoid is itself derived from more fundamental steroid starting materials. Industrial production often starts with natural sterols, like phytosterols, which are converted via microbial biotransformation into key steroidal intermediates such as androstenedione (B190577) (AD). nih.govmdpi.com These intermediates are then chemically modified through multiple steps to build the complex structure of corticosteroids. The synthesis of 6α-methylprednisolone from hydrocortisone (B1673445), for example, involves introducing the C1-C2 double bond and adding the 6α-methyl group. google.com

During the synthesis of the final 17-ester, intermediate derivatization is crucial for directing reactivity. As mentioned, the formation of a cyclic orthoester is a key intermediate derivatization step. nih.govgoogle.com This transient protection strategy ensures that the subsequent reaction occurs at the desired C-17 position. In other multi-step pathways, protecting groups may be used more explicitly. For example, the 11β-hydroxyl group might be protected as a trifluoroacetate (B77799) ester to prevent its participation in side reactions, a group that can be selectively removed later. google.com

| Compound | Role in Synthesis | Typical Transformation | Reference |

|---|---|---|---|

| Phytosterols | Initial Starting Material | Microbial biotransformation to steroid synthons. | nih.gov |

| Androstenedione (AD) | Key Steroid Intermediate | Chemical synthesis precursor for corticosteroids. | nih.gov |

| Hydrocortisone | Advanced Precursor | Introduction of C1=C2 double bond and 6α-methyl group. | google.com |

| 6α-Methylprednisolone | Direct Precursor | Regioselective esterification at C-17. | wikipedia.orgnih.gov |

| C17, C21-Cyclic Orthoester Intermediate | Key Derivatized Intermediate | Controlled hydrolysis to yield the 17-ester. | nih.govgoogle.com |

Methodologies for Impurity Profiling and Control in Steroid Ester Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final active pharmaceutical ingredient (API). ajprd.comarastirmax.com In the synthesis of this compound, impurities can originate from several sources:

Starting Materials: Impurities in the 6α-methylprednisolone precursor.

Intermediates: Unreacted intermediates or by-products from intermediate steps. ijcrt.org

By-products: Products from side reactions, such as the esterification at the C-21 position or the formation of stereoisomers (e.g., the 6β-methyl epimer).

Reagents: Residual catalysts, solvents, or coupling agents. ajprd.com

Degradation Products: Impurities formed during storage or purification, possibly through hydrolysis of the ester group. arastirmax.com

Regulatory bodies like the International Conference on Harmonisation (ICH) provide strict guidelines (e.g., ICH Q3A) that mandate the identification and characterization of any impurity present above a 0.1% threshold. researchgate.net

Control of these impurities is achieved through careful process optimization. This includes using high-purity starting materials, optimizing reaction conditions (temperature, pressure, reaction time) to minimize side-product formation, and developing robust purification procedures such as recrystallization or chromatography. ijcrt.org

The analytical methods used for impurity profiling are highly sophisticated. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification. ajprd.com For structural elucidation of unknown impurities, hyphenated techniques are invaluable, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Scale-Up Considerations and Process Optimization in Academic Synthesis

Translating a synthetic route from a small-scale laboratory setting to a larger academic or pilot scale introduces significant challenges. researchgate.netuva.nl The primary goals of process optimization are to improve efficiency, ensure safety, minimize waste, and reduce costs.

For complex steroid syntheses, continuous flow chemistry has emerged as a powerful technology to address scale-up issues. researchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to better yields and purity. They also enhance safety by minimizing the volume of hazardous reagents at any given time and allow for easier integration of multiple synthetic steps. researchgate.net Computer-assisted flow systems can further accelerate the optimization of reaction conditions. uva.nl

Investigating Molecular Interactions and Mechanistic Paradigms of 6 Methylprednisolone 17 Meoac

In Vitro Characterization of Glucocorticoid Receptor Binding Affinity and Kinetics

The binding affinity of a glucocorticoid to its receptor (GR) is a primary determinant of its potency. For 6-methylprednisolone (B1263380), the introduction of a 6α-methyl group enhances its affinity for the GR compared to its predecessor, prednisolone (B192156). Esterification at the C-17α hydroxyl position, as with the 17-methoxyacetate (17-meoac) group, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of corticosteroids.

Table 1: Inferred Glucocorticoid Receptor Binding Affinity (This table is illustrative and based on general structure-activity relationships, not on specific experimental data for 6-Methylprednisolone 17-meoac)

| Compound | Inferred Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) | Rationale |

|---|---|---|

| 6-Methylprednisolone | High | Parent compound with known high affinity. wikipedia.org |

| This compound | Potentially High | Esterification at C-17 can maintain or slightly alter affinity; specific data is unavailable. nih.gov |

Analysis of Ligand-Induced Conformational Changes in Glucocorticoid Receptors by 17-Esterification

Upon binding a ligand, the glucocorticoid receptor undergoes a significant conformational change. nih.gov This transformation is crucial for the dissociation of chaperone proteins, nuclear translocation, and subsequent interaction with DNA and transcriptional co-regulators. nih.govwikipedia.org The structure of the ligand, including modifications like 17-esterification, dictates the final conformation of the receptor's ligand-binding domain (LBD). acs.org

Different ligands can induce distinct conformational shifts, particularly in the C-terminal activation function-2 (AF-2) domain, which is critical for interacting with coactivator proteins. frontiersin.org An agonist ligand like dexamethasone typically stabilizes a conformation that promotes the recruitment of coactivators. nih.gov The bulky side chain of an antagonist, such as RU486, induces a different conformation that prevents coactivator binding and promotes interaction with corepressors. nih.gov

The 17-meoac ester group of this compound would occupy a specific space within the LBD's hydrophobic pocket. This interaction could influence the positioning of key helices (H3, H5, and H12) that form the AF-2 surface. Studies on other 17α-esters, like fluticasone (B1203827) furoate, have shown that the ester group can expand into and more fully occupy the lipophilic pocket, potentially enhancing receptor activation. mdpi.com The precise conformational state induced by the 17-meoac ester would require detailed structural analysis, for instance, through X-ray crystallography or hydrogen/deuterium exchange mass spectrometry. nih.gov

Examination of Transcriptional Regulation and Gene Expression Modulation at the Cellular Level

The primary mechanism of glucocorticoid action is the regulation of gene transcription. wikipedia.org This process, known as genomic signaling, is responsible for the broad anti-inflammatory and immunosuppressive effects of these compounds.

Activation of Anti-inflammatory Gene Pathways

Once the this compound-GR complex translocates to the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. wikipedia.orgpatsnap.com This binding typically occurs as a GR homodimer and leads to the transactivation of genes encoding anti-inflammatory proteins. wikipedia.org Key examples of such induced genes include:

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. patsnap.com

Dual Specificity Phosphatase 1 (DUSP1/MKP-1): This phosphatase deactivates mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are central to inflammatory signaling pathways. plos.org

Inhibitor of NF-κB (IκBα): By increasing the synthesis of IκBα, glucocorticoids can sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating its target genes.

Repression of Pro-inflammatory Gene Expression

In addition to activating anti-inflammatory genes, the GR complex can also repress the expression of pro-inflammatory genes. This transrepression is a cornerstone of glucocorticoid efficacy. The monomeric GR complex can directly interact with and inhibit the activity of key pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). wikipedia.org This "tethering" mechanism does not require direct DNA binding by the GR but prevents these factors from recruiting the necessary transcriptional machinery. wikipedia.org

This leads to the downregulation of numerous pro-inflammatory molecules, including:

Cytokines: Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.com

Chemokines: Molecules that attract immune cells to the site of inflammation.

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). patsnap.com

Exploration of Rapid, Non-Genomic Mechanisms of Action

Beyond the slower, transcription-dependent genomic effects, glucocorticoids can also elicit rapid actions that are independent of gene expression. nih.gov These non-genomic mechanisms are thought to be mediated by interactions with membrane-bound glucocorticoid receptors (mGRs) or through physicochemical interactions with cellular membranes. wikipedia.orgnih.gov

For methylprednisolone (B1676475), these rapid effects can include:

Inhibition of membrane-bound enzymes: Direct inhibition of enzymes like COX-2 can rapidly reduce the production of inflammatory mediators. patsnap.com

Modulation of ion channel function and neurotransmitter release: Studies on methylprednisolone have shown it can rapidly influence the release of neurotransmitters like glutamate (B1630785) in the central nervous system through non-genomic pathways. nih.gov

Alteration of immune cell function: Rapid effects on the migration and function of immune cells, such as neutrophils and T-lymphocytes, contribute to the immediate anti-inflammatory response. patsnap.com

The lipophilicity conferred by the 17-meoac ester could potentially enhance the compound's interaction with cell membranes, possibly influencing the magnitude or nature of these non-genomic effects.

Comparative Mechanistic Studies with Parent 6-Methylprednisolone and Other Known Glucocorticoid Esters

The nature of the ester at C-17 or C-21 significantly impacts pharmacokinetics:

Methylprednisolone Acetate (B1210297): A less soluble ester, it is absorbed slowly after intramuscular injection, providing a prolonged duration of action. patsnap.com

Methylprednisolone Sodium Succinate (B1194679): A highly water-soluble ester, it is used for intravenous administration to achieve rapid, high concentrations of the active drug. nih.govnih.gov

Methylprednisolone Suleptanate: Another ester prodrug that has been compared to the succinate ester, showing that the choice of ester can influence potency and efficacy in specific applications. nih.gov

The 17-meoac ester would have its own unique rate of hydrolysis and lipophilicity. These properties would determine its rate of absorption, distribution, and conversion to the active 6-methylprednisolone, thereby shaping its therapeutic profile in comparison to other esters. For instance, a more lipophilic ester might have better skin penetration for topical applications, while its rate of hydrolysis would dictate the duration of its systemic effects.

Table 2: Comparative Properties of Methylprednisolone Esters (This table provides a generalized comparison. Specific values for 17-meoac are not available.)

| Compound | Common Use | Key Feature Conferred by Ester |

|---|---|---|

| 6-Methylprednisolone (Parent) | Oral | Active form. |

| Methylprednisolone Acetate | Intramuscular Depot | Low water solubility, slow release. patsnap.com |

| Methylprednisolone Sodium Succinate | Intravenous | High water solubility, rapid action. nih.gov |

| This compound | Unknown | Properties (e.g., lipophilicity, hydrolysis rate) would depend on the methoxyacetate (B1198184) group. |

Structure Activity Relationship Sar Investigations of the 17 Methoxymethyl Acetate Moiety

Conformational Analysis of the 6-Methylprednisolone (B1263380) 17-meoac Steroid Backbone

The biological activity of a steroid is intrinsically linked to the conformation of its core ring system. The 6-methylprednisolone backbone, like other prednisolone (B192156) derivatives, features a Δ¹,⁴-diene system in the A-ring. This introduces a degree of planarity to the A-ring compared to the typical chair conformation of a saturated cyclohexane (B81311) ring.

Impact of the C-17 Ester Side Chain on Receptor Selectivity and Potency

The ester functionality at the C-17α position is a well-established determinant of glucocorticoid potency and receptor binding affinity. karger.com The introduction of bulky, lipophilic ester groups can dramatically enhance these properties. For instance, the evolution from fluticasone (B1203827) propionate (B1217596) to the more potent fluticasone furoate highlights the impact of the C-17α substitution. mdpi.com Similarly, mometasone (B142194) furoate owes its high potency to the C-17α furoate ester, which provides additional anchoring contacts within the hydrophobic cavity of the GR's ligand-binding pocket. researchgate.netnih.gov

The 17-meoac group is anticipated to function similarly. The ester group increases the lipophilicity of the molecule, which can improve tissue penetration and receptor binding. karger.com More importantly, the size and chemical nature of the ester can fine-tune the interaction with the receptor, influencing the balance between GR-mediated transactivation (TA) and transrepression (TR). TA is associated with many of the metabolic side effects of glucocorticoids, while TR is linked to the desired anti-inflammatory effects. nih.govmdpi.com By carefully selecting the C-17 ester, it is possible to develop "dissociated" glucocorticoids that preferentially mediate transrepression over transactivation, thereby offering an improved therapeutic window. nih.govnih.gov

Research into analogues of fluticasone, where the C-17α ester was modified, demonstrates this principle effectively. As shown in the table below, altering the ester group leads to significant changes in potency and selectivity. The introduction of a tetramethyl cyclopropyl (B3062369) ester (Compound 5) resulted in a dramatic shift, maintaining high potency in the transrepression assay (NFκB) while significantly reducing efficacy in the transactivation assay (MMTV). nih.gov This illustrates a key strategy in glucocorticoid design: modifying the C-17 ester to dissociate the desired anti-inflammatory effects from unwanted side effects. nih.gov

| Compound | 17α-Ester Group | Transrepression (NFκB) pEC₅₀ | Transactivation (MMTV) pEC₅₀ | Transactivation Max Efficacy (% of FP) |

|---|---|---|---|---|

| Fluticasone Propionate (FP) | Propionyl | 10.7 | 10.9 | 100 |

| Compound 2 | Isopropyl | 10.5 | 10.8 | 100 |

| Compound 3 | Cyclopropyl | 10.6 | 10.8 | 100 |

| Compound 5 | Tetramethyl cyclopropyl | 10.5 | 9.7 | 16 |

Data sourced from a study on glucocorticoid analogues. nih.gov

Steric and Electronic Influences of the 17-meoac Group on Biological Responses

The biological response to a glucocorticoid is governed by the precise steric and electronic interactions between the ligand and the amino acid residues of the GR's ligand-binding domain. The 17-meoac group, -O-C(=O)CH₂OCH₃, possesses distinct features that influence these interactions.

Computational Chemistry Approaches to Predict and Validate SAR Hypotheses

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of glucocorticoids like 6-methylprednisolone 17-meoac. easychair.org These in silico methods accelerate the design process by allowing researchers to prioritize which novel compounds to synthesize and test. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to its receptor target. Docking this compound into the crystal structure of the GR LBD can reveal the specific amino acid interactions, predict binding affinity, and visualize how the 17-meoac side chain occupies the binding pocket. easychair.orgnih.gov This helps validate hypotheses about which steric and electronic features are most important for binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.netmdpi.com For a set of analogues with varying C-17 esters, descriptors for properties like lipophilicity (logP), steric bulk (molar refractivity), and electronic effects (Hammett constants) can be calculated and correlated with experimentally determined receptor affinity or functional potency. oup.commdpi.com This can yield a predictive model to estimate the activity of unsynthesized analogues.

Design Rationale for Analogues with Altered C-17 Ester Functionality

The primary goal in designing new glucocorticoid analogues is often to improve the therapeutic index by enhancing anti-inflammatory activity while minimizing side effects. researchgate.netnih.gov The C-17 ester is a key modifiable position for achieving this. The design rationale for new analogues based on the this compound structure would be guided by established SAR principles.

One prominent strategy is soft drug design . researchgate.netresearchgate.net This involves designing a molecule that is active at its target site but is metabolized into a predictable, inactive compound upon entering systemic circulation. researchgate.net Cortienic acid-based soft steroids are a prime example of this approach. researchgate.net The ester linkage at C-17 is susceptible to hydrolysis by esterase enzymes. By modifying the structure of the ester, one can control the rate of this inactivation. Analogues of this compound could be designed with esters that are more or less labile to hydrolysis, thereby controlling the drug's duration of action and systemic exposure. researchgate.netnih.gov

Another rationale is to further optimize the dissociation between transrepression and transactivation. nih.gov Based on the finding that bulky C-17 esters can reduce transactivation efficacy, new analogues could be designed with even more sterically demanding groups than methoxymethyl acetate (B1210297). The goal would be to find a substituent that maximizes interactions necessary for the anti-inflammatory transrepression mechanism while sterically hindering the conformational changes required for transactivation. nih.gov This could involve introducing different branching patterns, cyclic structures, or heteroatoms into the C-17 ester side chain to probe the limits of the GR ligand-binding pocket and fine-tune the biological response profile.

Pre Clinical Pharmacokinetic and Biotransformation Research of 6 Methylprednisolone 17 Meoac

In Vitro Enzymatic Hydrolysis and Metabolic Stability Studies in Biological Matrices

The stability of an ester prodrug like 6-Methylprednisolone (B1263380) 17-meoac in biological fluids is a critical determinant of its pharmacokinetic behavior. In vitro studies are essential to quantify the rate of conversion to the active moiety, methylprednisolone (B1676475).

Research on the closely related compound, methylprednisolone acetate (B1210297), in human whole blood at 37°C demonstrates rapid enzymatic hydrolysis. nih.gov The average half-life for this conversion was measured to be approximately 19 minutes, indicating that the ester is quickly cleaved to release the active methylprednisolone. nih.gov This rapid bioconversion is a key feature of its action as a prodrug. Further investigations have shown that this hydrolytic process can be inhibited by substances like sodium fluoride (B91410) (at concentrations of 6-8 mg/ml), which is a useful tool for in vitro analytical studies to prevent degradation of the ester in plasma samples during storage and analysis. nih.gov

Table 1: In Vitro Hydrolysis of Methylprednisolone Acetate

| Biological Matrix | Condition | Half-life (t½) | Inhibitor |

|---|---|---|---|

| Human Whole Blood | 37°C | ~19 minutes | Sodium Fluoride |

Data sourced from preliminary investigations on methylprednisolone acetate. nih.gov

Identification and Characterization of Metabolites in Experimental Models (e.g., Hepatic Microsomes, Cell Lines, Animal Tissue Homogenates)

Following the hydrolysis of the ester bond, the parent compound, methylprednisolone, undergoes further metabolism primarily in the liver. nih.gov Studies utilizing advanced analytical techniques such as liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) have been instrumental in identifying the resulting metabolites. researchgate.net

In a study analyzing human urine after administration of methylprednisolone acetate, a total of 13 metabolites (designated M1–M13) were identified. researchgate.net These findings indicate that the metabolic pathway is extensive. The metabolic profile appears to be consistent regardless of the route of administration (intramuscular vs. intra-articular). researchgate.net Key metabolites of methylprednisolone identified in various studies include 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov

Interestingly, when methylprednisolone acetate is administered orally, plasma analysis reveals only the presence of the active alcohol form, methylprednisolone. nih.gov This suggests that the ester is completely hydrolyzed either during absorption across the gastrointestinal membrane or during its first pass through the liver, highlighting the efficiency of the esterase enzymes in these tissues. nih.gov

Table 2: Identified Metabolites of Methylprednisolone

| Metabolite Name/Identifier | Parent Compound | Experimental Model |

|---|---|---|

| 13 Identified Metabolites (M1-M13) | Methylprednisolone Acetate | Human Urine |

| 20-carboxymethylprednisolone | Methylprednisolone | Hepatic Metabolism |

| 6β-hydroxy-20α-hydroxymethylprednisolone | Methylprednisolone | Hepatic Metabolism |

Data compiled from studies on methylprednisolone and its acetate ester. nih.govresearchgate.net

Assessment of Tissue Distribution and Cellular Uptake Mechanisms in Non-Human Systems

The distribution of methylprednisolone throughout the body following its release from the ester prodrug is a key aspect of its pharmacokinetics. Methylprednisolone diffuses passively across cell membranes to engage with specific intracellular glucocorticoid receptors. nih.govpatsnap.com This is the initial step in its mechanism of action at the cellular level. nih.gov

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate and analyze the distribution of methylprednisolone. These models suggest an average volume of distribution (Vd) of approximately 1.17 L/kg in humans, indicating that the drug distributes well into tissues. nih.gov Pre-clinical studies in rats have provided more specific data on tissue binding, which is a factor in its distribution profile. The binding capacity (Bmax) was found to be highest in the liver and kidney, suggesting these organs are significant sites of drug accumulation and, consequently, metabolism and excretion. nih.gov

Table 3: Pre-clinical Tissue Binding Capacity of Methylprednisolone in Rats

| Tissue Compartment | Binding Capacity (Bmax) |

|---|---|

| Liver | 323 ng/mL |

| Kidney | 153 ng/mL |

| Other Tissues (Heart, Intestine, Spleen, etc.) | 2.74 to 71.8 ng/mL |

Data derived from a minimal physiologically based pharmacokinetic (mPBPK) model applied to rat data. nih.gov

Elucidation of Excretion Pathways of the Ester and its Metabolites in Pre-clinical Studies

The elimination of 6-Methylprednisolone 17-meoac and its metabolites occurs after metabolic processing. The initial hydrolysis of the ester group to form methylprednisolone and the corresponding carboxylic acid results in more polar compounds. nih.gov This increase in polarity is a crucial step that facilitates renal elimination. nih.gov

The primary route of excretion for methylprednisolone and its various metabolites is through the urine. nih.gov This is supported by studies that have successfully identified a comprehensive profile of metabolites in urine samples collected from patients. researchgate.net A study in dogs following administration of a methylprednisolone ester also confirmed its absorption, metabolism, and subsequent excretion. drugbank.com The biotransformation in the liver to inactive metabolites is followed by their clearance from the body, primarily by the kidneys. nih.gov

Enzyme Kinetics and the Role of Esterases in Bioconversion of 17-meoac Ester

The bioconversion of the this compound ester into its active form is a critical activation step catalyzed by a class of enzymes known as esterases. nih.govnih.gov Carboxylesterases, in particular, play a significant role in the hydrolysis of a wide variety of drug esters. nih.govnih.gov This enzymatic reaction involves the addition of water to the ester bond, which cleaves it to yield the active alcohol (methylprednisolone) and a carboxylic acid. nih.gov

This hydrolysis is not merely a degradation pathway but is often an intentional design feature of a prodrug. Esterification can improve properties like oral absorption, and the subsequent rapid hydrolysis in the liver and blood by enzymes such as human carboxylesterase 1 (hCE1) releases the active drug where it is needed. nih.gov The rapid kinetics of this process are evidenced by the short half-life of methylprednisolone acetate in human blood, which is approximately 19 minutes. nih.gov This efficient conversion ensures that the systemically available drug is predominantly the active methylprednisolone.

Table 4: Enzymes Involved in Ester Prodrug Bioconversion

| Enzyme Class | Specific Enzyme Example | Role |

|---|---|---|

| Esterases | Carboxylesterases (CEs) | Hydrolyze ester bonds, activating prodrugs or detoxifying compounds. |

| Carboxylesterases | Human Carboxylesterase 1 (hCE1) | Primarily located in the liver; involved in the hydrolysis of many ester prodrugs. |

| Carboxylesterases | Human Carboxylesterase 2 (hCE2) | Also contributes to ester hydrolysis, with different substrate specificities than hCE1. |

Information sourced from reviews on the role of human esterases in drug metabolism. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6β-hydroxy-20α-hydroxymethylprednisolone |

| Methylprednisolone |

| Methylprednisolone Acetate |

Development and Application of Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification and Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) stands as a cornerstone for the quantitative analysis of corticosteroids like 6-Methylprednisolone (B1263380) 17-meoac and their metabolites. nih.govnih.gov This hyphenated technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the compound in complex biological fluids such as plasma and urine. nih.govjmpas.com

Methodologies often employ reversed-phase chromatography, for instance, using a C12 or C18 column, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid to facilitate ionization. nih.govprotocols.io The mass spectrometric detection is commonly performed in the positive ion mode using electrospray ionization (ESI) and monitored through multiple reaction monitoring (MRM) for precise quantification. nih.gov For instance, in the analysis of similar compounds like methylprednisolone (B1676475) acetate (B1210297) (MPA) and methylprednisolone (MP), specific precursor-to-product ion transitions are monitored (e.g., for MPA m/z 417→135+161+253 and for MP m/z 375→135+161+253). nih.gov

The development of these methods requires careful validation, assessing parameters such as linearity, recovery, and intra- and inter-day precision and accuracy to ensure the reliability of the results. nih.govnih.gov Such validated methods have demonstrated lower limits of quantitation (LLOQ) in the low ng/mL range, which is essential for pharmacokinetic studies. jmpas.comnih.gov

Furthermore, LC-MS/MS is instrumental in metabolite profiling. The metabolism of the parent compound, 6-methylprednisolone, has been studied by identifying various metabolites in urine. nih.gov This involves identifying biotransformations such as the reduction of the C20 carbonyl group, oxidation of the C11 hydroxy group, and hydroxylation at other positions. nih.gov These advanced analytical strategies are crucial for a comprehensive understanding of the compound's fate in biological systems. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for Corticosteroid Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | Reversed-phase C12 or C18 |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Elution | Isocratic or gradient |

| Flow Rate | Typically 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Validation | |

| Linearity Range | e.g., 6-600 ng/mL |

| LLOQ | ~6 ng/mL |

Note: This table presents typical parameters and specific values can vary based on the exact methodology.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Novel Derivatives

The definitive determination of the three-dimensional structure of novel derivatives of 6-methylprednisolone relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. scispace.com For corticosteroids, ¹H and ¹³C NMR are fundamental for assigning the chemical shifts of the protons and carbons in the steroid backbone and its substituents. This information is critical for confirming the identity of a synthesized derivative and for identifying impurities. scispace.com Advanced NMR techniques can also be applied to study the metabolism of these compounds. scispace.com

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, revealing detailed bond lengths, bond angles, and stereochemistry. For instance, the crystal structure of a form of methylprednisolone acetate has been determined using synchrotron X-ray powder diffraction data. researchgate.net Such studies reveal the conformation of the steroid rings and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net This level of structural detail is invaluable for understanding the compound's physical properties and its interaction with biological targets.

Development of Robust Bioanalytical Assays for In Vitro and In Vivo Research Samples

The development of robust and validated bioanalytical assays is a prerequisite for conducting meaningful in vitro and in vivo research. nih.govresearchgate.net These assays are essential for determining the concentration of 6-Methylprednisolone 17-meoac and its metabolites in various biological matrices, such as plasma, tissues, and ocular fluids. nih.govnih.gov

LC-MS/MS is the preferred platform for these assays due to its superior sensitivity and specificity compared to older methods like immunoassays, which can suffer from cross-reactivity. protocols.ionih.gov The development process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. sciex.jp Techniques like protein precipitation with acetonitrile or liquid-liquid extraction with solvents such as dichloromethane (B109758) or tert-butyl methyl ether are commonly used. nih.govnih.gov Solid-phase extraction (SPE) is another effective method for sample clean-up. sciex.jp

Method Validation: Assays must be rigorously validated according to regulatory guidelines to ensure their reliability. researchgate.net This includes establishing the method's linearity, accuracy, precision, selectivity, and stability under various conditions. jmpas.com

Application: Once validated, these assays can be applied to a range of studies. For example, they are used to monitor plasma levels of the compound after administration to understand its pharmacokinetic profile. nih.govnih.gov They are also crucial for in vitro studies, such as investigating the hydrolysis of ester derivatives in blood. nih.gov

The ability to accurately quantify the compound in different biological compartments is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Key Considerations in Bioanalytical Assay Development

| Stage | Key Objective | Common Techniques |

|---|---|---|

| Sample Preparation | Isolate analyte, remove interferences | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction |

| Analytical Technique | Sensitive and selective quantification | LC-MS/MS |

| Method Validation | Ensure reliability and reproducibility | Assessment of linearity, accuracy, precision, selectivity, stability |

| Application | Pharmacokinetic and metabolic studies | In vitro (e.g., plasma stability) and in vivo (e.g., plasma concentration monitoring) |

Chromatographic and Spectroscopic Techniques for Isomer Separation and Purity Assessment

Ensuring the purity and correct isomeric form of this compound is critical for research and potential pharmaceutical applications. Chromatographic and spectroscopic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment. nih.govsielc.com A well-developed HPLC method can separate the main compound from synthesis-related impurities and degradation products. nih.govnih.gov For instance, a method was described for the analysis of pharmaceutical-grade 6-alpha-methylprednisolone acetate, which identified eight impurities. nih.gov The choice of column, mobile phase composition, and detector (typically UV) are optimized to achieve the best separation. nih.gov

The separation of isomers, which can have different biological activities, is a significant challenge. The 6α-methyl group is a key stereochemical feature, and methods must be able to distinguish between different stereoisomers. nih.govebi.ac.uk Specialized chiral chromatography columns or derivatization strategies may be employed to separate enantiomers or diastereomers if present.

Spectroscopic techniques provide complementary information for purity assessment. researchgate.net

UV-Visible Spectroscopy can be used for the quantitative determination of corticosteroids and to check for the presence of chromophoric impurities. researchgate.netjddtonline.info

Mass Spectrometry (MS) , often coupled with chromatography, confirms the molecular weight of the compound and its impurities. nih.gov

Terahertz and Raman spectroscopy are emerging techniques that can provide unique spectral fingerprints of steroid structures, aiding in their identification and analysis in various forms. unibe.ch

Together, these chromatographic and spectroscopic methods form a comprehensive analytical toolkit for ensuring the chemical integrity of this compound.

Exploration of Investigational Biological Applications in Pre Clinical Research

In Vitro Cellular Assays for Investigating Specific Signaling Pathways

No public data is available detailing the use of 6-Methylprednisolone (B1263380) 17-meoac in in-vitro cellular assays to investigate specific signaling pathways.

Use in Advanced Cell Culture Models for Mechanistic Research

There are no published studies on the application of 6-Methylprednisolone 17-meoac in advanced cell culture models, such as 3D cultures or organoids, for mechanistic research. While advanced cell culture models are widely used to study cancer and other diseases mdpi.comnih.govfrontiersin.org, and to assess drug pharmacokinetics and safety nih.gov, no research has been published using the specified compound.

Development of Novel Delivery Systems for Research Purposes (e.g., Nanoparticle Encapsulation for Targeted Cellular Delivery in Animal Models)

No information exists regarding the development of novel delivery systems for this compound. Research has been conducted on encapsulating the parent compound, methylprednisolone (B1676475), in biodegradable nanoparticles to create sustained-release formulations nih.gov, but this work does not extend to the 17-meoac ester.

Studies in Relevant Animal Models for Mechanistic Biological Understanding (e.g., investigating specific cellular responses in animal tissues, not therapeutic outcomes)

There are no published preclinical studies using animal models to investigate the mechanistic biological understanding or specific cellular responses related to this compound.

Future Research Trajectories and Unresolved Questions

Comprehensive Mapping of All Biotransformation Products and Pathways

A significant knowledge gap exists regarding the metabolic fate of 6-Methylprednisolone (B1263380) 17-meoac. While it is understood that C-17 esters of steroids often act as prodrugs, undergoing hydrolysis to release the active parent steroid, the complete metabolic cascade is likely more complex. mdedge.comnih.gov Future research must prioritize the exhaustive identification of all biotransformation products and the enzymatic pathways responsible.

Key unresolved questions include:

What is the rate and extent of hydrolysis of the 17-meoac ester to 6-methylprednisolone in target tissues versus systemic circulation?

Does the methoxyoctanoate moiety undergo independent metabolism, and what are the resulting products?

Are there any unique, intermediate, or alternative metabolites formed that possess their own biological activity or toxicological profile?

Studies have shown that different ester prodrugs of methylprednisolone (B1676475), such as the phosphate (B84403) and hemisuccinate esters, exhibit distinct pharmacokinetic profiles due to different rates of conversion to the active methylprednisolone. nih.gov For instance, methylprednisolone phosphate is converted more rapidly and efficiently to its active form than methylprednisolone hemisuccinate. nih.gov A thorough investigation using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential to map these pathways for 6-Methylprednisolone 17-meoac, similar to methods used to identify degradation products of other methylprednisolone esters. researchgate.net

Table 1: Potential Biotransformation Reactions for this compound

| Reaction Type | Potential Product(s) | Key Enzyme Family | Significance |

|---|---|---|---|

| Ester Hydrolysis | 6-Methylprednisolone, Methoxyoctanoic acid | Esterases (e.g., Carboxylesterases) | Release of the active glucocorticoid; primary activation step. |

| Oxidation | Hydroxylated metabolites of the parent steroid or ester | Cytochrome P450 (CYP) enzymes | Formation of more polar, readily excretable compounds. |

| Conjugation | Glucuronide or sulfate (B86663) conjugates | UGTs, SULTs | Detoxification and facilitation of biliary/renal excretion. |

Refinement of Predictive Models for Steroid-Receptor Interactions with C-17 Esters

The biological activity of glucocorticoids is mediated through binding to the glucocorticoid receptor (GR). mdpi.comhmdb.ca While it is generally believed that C-17 esters must be hydrolyzed to the parent steroid to exert their effect, the large and flexible ligand-binding pocket of the GR might accommodate the esterified form, potentially modulating receptor interaction. nih.govresearchgate.netplos.org Current computational models for predicting steroid-receptor binding affinity often focus on the parent steroid. nih.govoup.com

Future research should focus on refining these models to specifically account for C-17 ester modifications. This involves:

Developing QSAR Models: Creating quantitative structure-activity relationship (QSAR) models that include a diverse library of C-17 esters to identify key structural features of the ester chain that influence binding affinity or hydrolysis rate. plos.orgnih.gov

Molecular Dynamics Simulations: Employing molecular dynamics simulations to model the interaction of the intact this compound with the GR ligand-binding domain. nih.govacs.org This can help determine if the ester can bind directly and how its presence might alter the receptor's conformational dynamics. acs.org

Homology Modeling: Using homology modeling to compare the binding of various steroid esters to the GR, providing insights into how the size and chemical properties of the ester group affect the fit within the binding pocket. oup.comresearchgate.net

Studies have successfully used methods like counterpropagation artificial neural networks (CPANN) to develop classification models for GR binding affinity with high accuracy, demonstrating the potential of in silico approaches. nih.gov Refining these to handle the complexities of ester prodrugs is a critical next step.

Discovery of Novel Biological Targets or Off-Target Interactions in Experimental Systems

The therapeutic and adverse effects of glucocorticoids arise from their interaction with the GR, leading to genomic and non-genomic effects. mdpi.com However, the possibility of off-target interactions, where a drug binds to unintended molecular targets, always exists. The unique chemical structure of this compound, particularly the lipophilic methoxyoctanoate side chain, could lead to novel or altered off-target interactions compared to the parent 6-methylprednisolone.

A systematic search for novel biological targets is warranted. This could involve:

High-Throughput Screening: Utilizing experimental screening assays against a broad panel of receptors, enzymes, and ion channels to identify any unforeseen interactions.

Chemical Proteomics: Employing chemical probes based on the this compound structure to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Phenotypic Screening: Observing the effects of the compound in various cell-based models to uncover unexpected biological responses that may hint at novel mechanisms or off-target effects.

Understanding these interactions is crucial, as even structurally similar steroids can have different effects. For example, some synthetic glucocorticoids exhibit higher affinity for the GR and reduced interaction with the mineralocorticoid receptor, which can be beneficial. researchgate.net It is vital to determine if the 17-meoac modification alters this selectivity or introduces interactions with other nuclear receptors or cellular proteins. plos.org

Strategic Design Principles for Next-Generation Steroid Esters with Tailored Biological Profiles

The design of modern corticosteroids aims for pulmonary or topical selectivity, achieving high local efficacy with minimal systemic absorption and rapid systemic inactivation. atsjournals.orgatsjournals.org Esterification at the C-17 position is a key strategy in this "soft drug" or "antedrug" approach. amazonaws.comingentaconnect.com By studying the specific properties conferred by the 17-meoac group, researchers can derive broader design principles for future steroid esters.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a series of 6-methylprednisolone 17-esters with varying chain lengths, branching, and functional groups to establish clear relationships between the ester's chemical structure and its pharmacokinetic and pharmacodynamic properties. wikipedia.org

Lipophilicity and Tissue Retention: Investigating how the lipophilicity of the C-17 ester influences its retention in target tissues (e.g., skin, lung) and its rate of clearance. Some esters can form a local depot, slowly releasing the active drug and prolonging its action. atsjournals.org

Metabolic Stability: Assessing the stability of different ester linkages against enzymatic hydrolysis in various tissues (e.g., plasma, liver, lung, skin) to design compounds that are stable at the site of action but rapidly inactivated systemically. atsjournals.orgatsjournals.org

The goal is to create a framework for designing esters that provide optimal local activity, duration of action, and safety profile, moving beyond trial-and-error to a more rational design process. researchgate.netatsjournals.org

Table 2: Structure-Activity Relationship (SAR) Considerations for C-17 Steroid Esters

| Structural Modification | Potential Effect | Rationale/Example |

|---|---|---|

| Increase Ester Chain Length | Increased lipophilicity, potentially longer tissue retention | Long-chain fatty acid esters of budesonide (B1683875) form a depot in the lung. atsjournals.org |

| Introduce Polar Groups | Altered solubility and hydrolysis rate | Functional groups on the ester can change susceptibility to esterases. |

| Steric Hindrance near Ester Bond | Decreased rate of hydrolysis | Bulky groups can sterically shield the ester from enzymatic attack. |

| Fluorination of Steroid Core | Increased glucocorticoid receptor affinity | 9α-fluorination dramatically increases receptor binding affinity. ingentaconnect.com |

Integration of Multi-Omics Data to Decipher Complex Biological Networks Influenced by 17-meoac Esters

Glucocorticoids regulate a vast network of genes and cellular processes. mdpi.comfrontiersin.org A single-target approach is insufficient to capture the full spectrum of their effects. Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of a drug's impact. utmb.eduresearchgate.net

Future research must apply multi-omics strategies to understand the biological networks modulated by this compound. This would involve:

Comparative Omics: Comparing the transcriptomic, proteomic, and metabolomic profiles of cells or tissues treated with this compound versus the parent 6-methylprednisolone and a vehicle control. This can reveal biological effects unique to the ester prodrug.

Network-Based Analysis: Using computational tools to integrate the different omics datasets and construct regulatory networks. nih.gov This can identify key pathways and hub genes that are most significantly perturbed by the compound. medrxiv.orgresearchgate.net

Identifying Biomarkers: Analyzing multi-omics data to discover potential biomarkers of drug response or effect, which can aid in future clinical development. elifesciences.org

Recent studies have successfully used multi-omics to investigate the glucocorticoid response, identifying genetic variants that influence gene expression and DNA methylation after GR activation. medrxiv.orgnih.gov Applying this powerful approach to this compound will be essential for a deep, mechanistic understanding of its action, moving beyond simple receptor affinity to the complex downstream biological consequences. mdpi.comnih.gov

Q & A

Basic: How can researchers design a robust experimental protocol to synthesize 6-Methylprednisolone 17-meoac with high purity?

Methodological Answer:

- Step 1 : Define synthesis objectives using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .

- Step 2 : Optimize reaction conditions (e.g., temperature, catalysts) based on analogs like methylprednisolone derivatives (e.g., 9α-Fluoro-16α-methylprednisolone) .

- Step 3 : Validate purity via HPLC (High-Performance Liquid Chromatography) with reference standards (e.g., Imp. E(EP): 9,11-Epoxy-16-methylpregna derivatives) .

- Step 4 : Document reagent sources (e.g., purity ≥95%, CAS specifications) to ensure reproducibility .

Basic: What analytical methods are recommended for characterizing this compound in preclinical studies?

Methodological Answer:

-

Chromatography : Use HPLC with UV detection (λ = 240 nm) and a C18 column. Reference the formula:

where = peak response of the sample and = peak response of the standard .

-

Spectroscopy : Confirm structural integrity via NMR (¹H/¹³C) and FT-IR , comparing spectral data to analogs like betamethasone-17-ketone .

-

Data Precision : Report measurements to 3 significant figures to align with instrumental precision standards .

Advanced: How should researchers address contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

- Step 1 : Conduct a systematic review using PEO framework (Population, Exposure, Outcome) to identify confounding variables (e.g., dosage variations, animal models) .

- Step 2 : Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and adjust for study design differences (e.g., cohort vs. case-control) .

- Step 3 : Validate findings via dose-response experiments , ensuring statistical significance () is explicitly defined .

- Step 4 : Cross-reference impurity profiles (e.g., 21-Chloro-9-fluoro derivatives) to rule out synthetic byproducts skewing results .

Advanced: What strategies ensure reproducibility in pharmacological studies of this compound?

Methodological Answer:

- Standardization : Adopt ICH guidelines for assay validation (e.g., specificity, linearity, accuracy) and report detailed protocols (e.g., column temperature, mobile phase) .

- Blinding : Use double-blind designs in animal trials to minimize observer bias .

- Data Transparency : Archive raw datasets (e.g., chromatograms, NMR spectra) as supplementary materials and avoid selective reporting .

Advanced: How can impurity profiling of this compound enhance regulatory compliance?

Methodological Answer:

- Step 1 : Identify likely impurities (e.g., 9,11-Epoxy-17,21-dihydroxy derivatives) using EP/BP pharmacopeial standards .

- Step 2 : Quantify impurities via LC-MS with a detection limit ≤0.1% and validate against certified reference materials .

- Step 3 : Apply QbD (Quality by Design) principles to optimize synthesis pathways, reducing impurity formation .

Basic: What ethical considerations are critical when designing in vivo studies for this compound?

Methodological Answer:

- Framework : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define ethical boundaries (e.g., humane endpoints, sample size) .

- Compliance : Follow institutional guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain IRB approval .

- Documentation : Disclose all ethical approvals and potential conflicts of interest in manuscripts .

Advanced: How to resolve methodological inconsistencies in impedance cardiography studies assessing this compound’s cardiovascular effects?

Methodological Answer:

- Step 1 : Adhere to Sherwood et al.’s guidelines for impedance cardiography, standardizing electrode placement and signal processing .

- Step 2 : Perform Bland-Altman analysis to compare impedance-derived cardiac output with gold-standard methods (e.g., thermodilution) .

- Step 3 : Control for confounders (e.g., hydration status, room temperature) and report them in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.